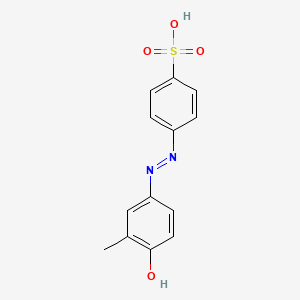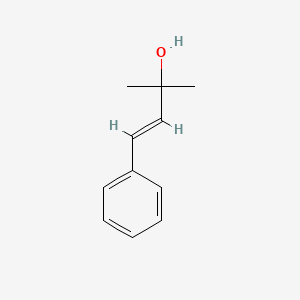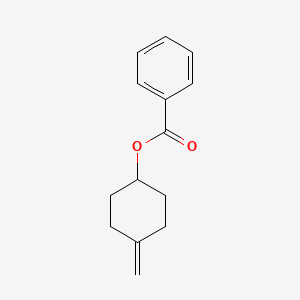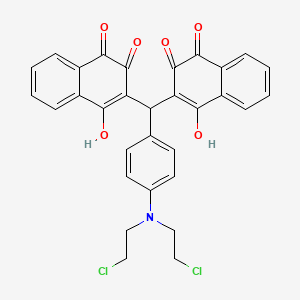![molecular formula C14H10S2 B11944510 Benzene, 1,1'-[1,2-ethynediylbis(thio)]bis- CAS No. 85475-95-2](/img/structure/B11944510.png)
Benzene, 1,1'-[1,2-ethynediylbis(thio)]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(phenylthio)ethynyl]thio}benzene is an organic compound characterized by the presence of phenylthio and ethynylthio groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(phenylthio)ethynyl]thio}benzene typically involves the reaction of phenylacetylene with thiophenol in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by column chromatography.
Industrial Production Methods
Industrial production of {[(phenylthio)ethynyl]thio}benzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: {[(phenylthio)ethynyl]thio}benzene can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reduction of {[(phenylthio)ethynyl]thio}benzene can lead to the formation of thiols and thioethers. Typical reducing agents are lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylthio or ethynylthio groups are replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Halides, amines, polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Halogenated or aminated derivatives.
Applications De Recherche Scientifique
Chemistry
{[(phenylthio)ethynyl]thio}benzene is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. It serves as a precursor for the synthesis of various heterocyclic compounds and polymers.
Biology
In biological research, {[(phenylthio)ethynyl]thio}benzene derivatives are investigated for their potential as enzyme inhibitors and probes for studying protein-ligand interactions.
Medicine
The compound and its derivatives are explored for their potential therapeutic applications, including anticancer and antimicrobial activities. Their ability to interact with biological targets makes them candidates for drug development.
Industry
In the industrial sector, {[(phenylthio)ethynyl]thio}benzene is used in the production of advanced materials such as conductive polymers and nanomaterials. Its unique structural properties contribute to the development of materials with enhanced electrical and mechanical properties.
Mécanisme D'action
The mechanism of action of {[(phenylthio)ethynyl]thio}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetylene: A simpler analog with only an ethynyl group attached to the benzene ring.
Thiophenol: Contains a phenylthio group but lacks the ethynyl functionality.
Diphenylacetylene: Features two phenyl groups attached to an ethynyl linkage.
Uniqueness
{[(phenylthio)ethynyl]thio}benzene is unique due to the presence of both phenylthio and ethynylthio groups, which confer distinct reactivity and properties. This dual functionality allows for diverse chemical transformations and applications that are not possible with simpler analogs.
Propriétés
Numéro CAS |
85475-95-2 |
|---|---|
Formule moléculaire |
C14H10S2 |
Poids moléculaire |
242.4 g/mol |
Nom IUPAC |
2-phenylsulfanylethynylsulfanylbenzene |
InChI |
InChI=1S/C14H10S2/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h1-10H |
Clé InChI |
VRAMRYCNKMPTLJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC#CSC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(6,7-Dihydrobenzo[b]thiophen-4(5H)-ylidene)malononitrile](/img/structure/B11944433.png)
![1-(3,4-Dichlorophenyl)ethanone [4-(2-thienyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B11944437.png)
![N-[4-[(2,6-dimethylphenyl)carbamoylamino]phenyl]-N-methylacetamide](/img/structure/B11944445.png)
![1-(2-chlorophenyl)-N-[4-[(2-chlorophenyl)methylideneamino]phenyl]methanimine](/img/structure/B11944457.png)
![2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11944463.png)





![2-[(1-Naphthylamino)methylene]malononitrile](/img/structure/B11944483.png)


